molecular formula C17H13Cl2NO3 B2795547 (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 1025639-85-3

(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2795547
CAS No.: 1025639-85-3
M. Wt: 350.2
InChI Key: OBYJNQJGPAYKOM-WTKPLQERSA-N
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Description

The compound (2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is a complex organic molecule. It contains a chromen-3-yl group, which is a common structural motif in many natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chromen-3-yl group is a bicyclic structure, and the compound also contains a nitrile group and a ketone group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the chromen-3-yl group could impart aromaticity, while the nitrile and ketone groups could influence its polarity .

Scientific Research Applications

  • Reactivity with Amines : Budzisz Elż and Pastuszko Slawomir (1999) investigated the reaction of dimethyl 2-methyl and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with aliphatic and aromatic amines. They discovered a novel class of cyclic phosphonic analogues of chromone, with potential applications in organic synthesis and possibly pharmacology (Budzisz & Pastuszko, 1999).

  • Cycloaddition Reactions : Yavari and Fadakar (2021) explored the [3 + 2]-cycloaddition reaction of nitrile imines with 3-formylchromone-Meldrum’s acid adducts. This reaction, under ultrasound irradiation, led to the formation of reverse-orientation products, indicating a unique behavior of this compound under specific conditions (Yavari & Fadakar, 2021).

  • Knoevenagel Condensation : Shelke et al. (2009) reported the green, mild, and efficient synthesis of 2,2-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-1,3-dioxane-4,6-diones through Knoevenagel condensation. This method has significant advantages such as simplicity, mild conditions, and excellent yields, which can be beneficial in various synthetic applications (Shelke et al., 2009).

  • Formation of Novel Heterocyclic Systems : Bondarenko et al. (2016) synthesized 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. Their method led to the formation of a novel heterocyclic system with potential applications in the development of new pharmaceuticals and organic materials (Bondarenko et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. Many chromen-3-yl derivatives have biological activity, but the exact mechanism would depend on the specific substitutions on the ring .

Future Directions

The study of chromen-3-yl derivatives is an active area of research due to their prevalence in natural products and pharmaceuticals . Future research could involve the synthesis of new derivatives, the study of their reactions, and the exploration of their biological activity.

Properties

IUPAC Name

(2Z)-2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO3/c1-17(2,3)16(22)9(7-20)4-10-8-23-15-12(14(10)21)5-11(18)6-13(15)19/h4-6,8H,1-3H3/b9-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYJNQJGPAYKOM-WTKPLQERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=COC2=C(C1=O)C=C(C=C2Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C\C1=COC2=C(C1=O)C=C(C=C2Cl)Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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